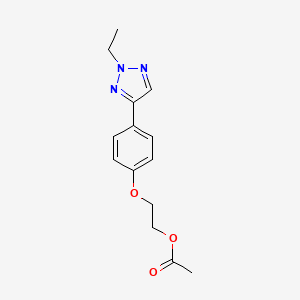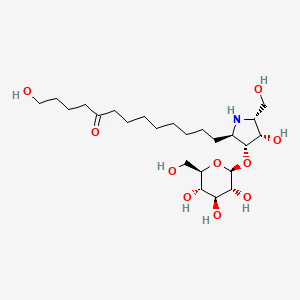![molecular formula C8H8ClN3PdS B12884680 Palladium(2+),N'-[pyridin-2-ylmethylideneamino]carbamimidothioate,chloride](/img/structure/B12884680.png)
Palladium(2+),N'-[pyridin-2-ylmethylideneamino]carbamimidothioate,chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Palladium(2+),N’-[pyridin-2-ylmethylideneamino]carbamimidothioate,chloride is a coordination compound that features a palladium ion coordinated with a pyridine-derived ligand
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Palladium(2+),N’-[pyridin-2-ylmethylideneamino]carbamimidothioate,chloride typically involves the reaction of palladium chloride with pyridine-2-carbaldehyde and thiourea. The reaction is carried out in an appropriate solvent, such as ethanol or methanol, under reflux conditions. The resulting product is then purified through recrystallization or chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
Palladium(2+),N’-[pyridin-2-ylmethylideneamino]carbamimidothioate,chloride undergoes various types of reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state complexes.
Reduction: It can be reduced to form lower oxidation state complexes.
Substitution: Ligands in the coordination sphere can be substituted with other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as sodium borohydride or hydrazine are typically used.
Substitution: Ligand exchange reactions can be carried out using various ligands such as phosphines, amines, or other nitrogen-containing ligands.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield palladium(IV) complexes, while reduction may yield palladium(0) complexes. Substitution reactions can result in a variety of palladium complexes with different ligands .
Wissenschaftliche Forschungsanwendungen
Palladium(2+),N’-[pyridin-2-ylmethylideneamino]carbamimidothioate,chloride has several scientific research applications, including:
Catalysis: It is used as a catalyst in various organic reactions, such as cross-coupling reactions (e.g., Suzuki-Miyaura, Heck, and Stille reactions).
Material Science: The compound is investigated for its potential use in the development of new materials with unique properties.
Biological Studies: Research is ongoing to explore its potential biological activities, including its use as an antimicrobial or anticancer agent.
Wirkmechanismus
The mechanism of action of Palladium(2+),N’-[pyridin-2-ylmethylideneamino]carbamimidothioate,chloride involves the coordination of the palladium ion with the pyridine-derived ligand. This coordination facilitates various catalytic processes by stabilizing transition states and intermediates. The molecular targets and pathways involved depend on the specific application, such as catalysis or biological activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Palladium(2+),N’-[(E)-pyridin-2-ylmethylideneamino]carbamimidothioate,chloride
- Palladium(2+),N’-[pyridin-2-ylmethylideneamino]carbamimidothioate,bromide
- Palladium(2+),N’-[pyridin-2-ylmethylideneamino]carbamimidothioate,iodide
Uniqueness
Palladium(2+),N’-[pyridin-2-ylmethylideneamino]carbamimidothioate,chloride is unique due to its specific ligand coordination, which imparts distinct catalytic properties. Compared to similar compounds, it may exhibit different reactivity and selectivity in catalytic processes, making it valuable for specific applications .
Eigenschaften
Molekularformel |
C8H8ClN3PdS |
|---|---|
Molekulargewicht |
320.11 g/mol |
IUPAC-Name |
chloropalladium(1+);(1E)-1-[(E)-pyridin-2-ylmethylidenehydrazinylidene]-1-sulfidoethane |
InChI |
InChI=1S/C8H9N3S.ClH.Pd/c1-7(12)11-10-6-8-4-2-3-5-9-8;;/h2-6H,1H3,(H,11,12);1H;/q;;+2/p-2/b10-6+;; |
InChI-Schlüssel |
QDVAVXDSJVXUBO-DOLBFOAYSA-L |
Isomerische SMILES |
C/C(=N\N=C\C1=CC=CC=N1)/[S-].Cl[Pd+] |
Kanonische SMILES |
CC(=NN=CC1=CC=CC=N1)[S-].Cl[Pd+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


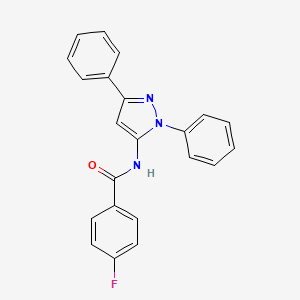
![2-(Benzo[D][1,3]dioxol-5-YL)-2-oxoacetaldehyde](/img/structure/B12884605.png)
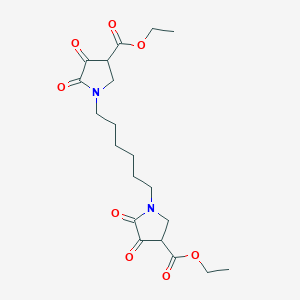
![5-[[[(Methylamino)carbonyl]oxy]methyl]-3-[3-(trifluoromethyl)phenyl]oxazolidin-2-one](/img/structure/B12884610.png)
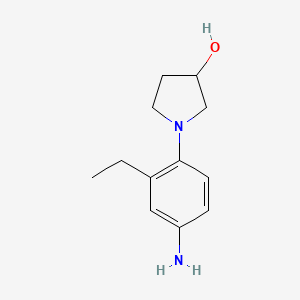
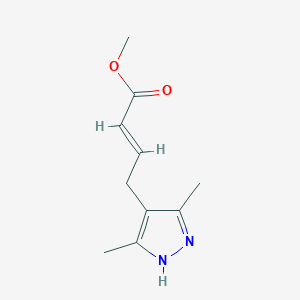

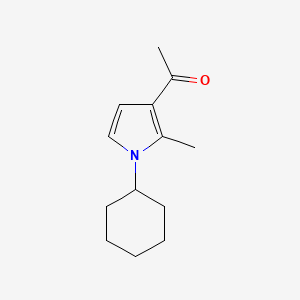
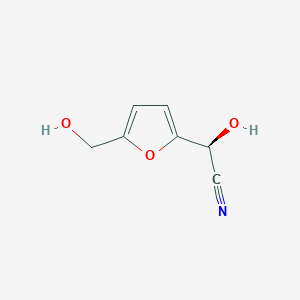
![2-Chloro-N-[(furan-2-yl)methyl]-3-nitro-4-phenoxybenzene-1-sulfonamide](/img/structure/B12884661.png)
